![molecular formula C13H9Cl2NO3S2 B2999065 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1261158-90-0](/img/structure/B2999065.png)
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a thiazolidine ring (a five-membered ring with sulfur and nitrogen), a carboxylic acid group (-COOH), and a methylidene group (=CH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (like esterification or amide formation) and those involving the thiazolidine ring or the methylidene group .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has shown that derivatives of the specified chemical compound exhibit significant antimicrobial and antifungal properties. For instance, compounds with the thiazolidinone backbone have been synthesized and tested against various bacterial and fungal strains, demonstrating potential as antibacterial and antifungal agents. The synthesis and evaluation of these compounds involve complex chemical processes that yield substances with the ability to inhibit the growth of pathogenic microbes, suggesting their utility in developing new antimicrobial therapies (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer Activity
Another significant area of application for these compounds is in anticancer research. Studies have synthesized and screened various thiazolidinone derivatives for their anticancer activity across different cancer cell lines. Some compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as leads in the development of novel anticancer drugs. The structural modifications on the thiazolidinone moiety significantly impact their cytotoxicity levels against cancer cells, providing insights into the design of more effective anticancer agents (Buzun et al., 2021).
Antiviral Properties
Compounds derived from the specified chemical structure have also been explored for their antiviral properties. The synthesis of thiadiazole sulfonamides starting from chlorobenzoic acid and their subsequent evaluation against viruses such as the tobacco mosaic virus have indicated certain activities. These findings suggest a potential for these compounds to be developed into antiviral drugs, contributing to the fight against viral infections (Chen et al., 2010).
Corrosion Inhibition
Moreover, derivatives of this compound have been investigated for their corrosion inhibition properties. Studies involving the application of these compounds as corrosion inhibitors for metals in acidic environments have provided positive results. The physicochemical and theoretical studies conducted to understand the mechanism of action of these inhibitors suggest their effectiveness in protecting metal surfaces from corrosion, which has practical implications in industrial processes (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c1-6(12(18)19)16-11(17)10(21-13(16)20)4-7-2-3-8(14)5-9(7)15/h2-6H,1H3,(H,18,19)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNZROPRHZBME-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

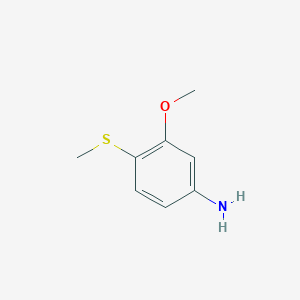
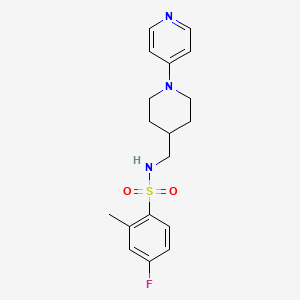
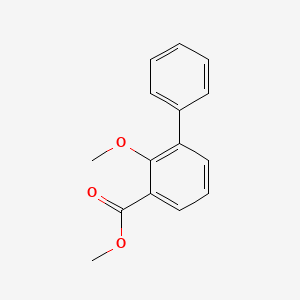

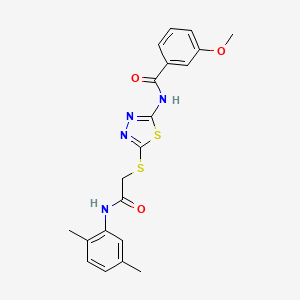
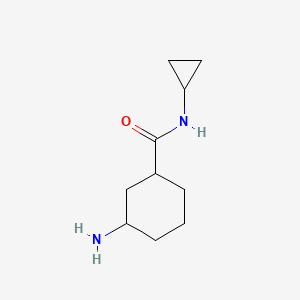
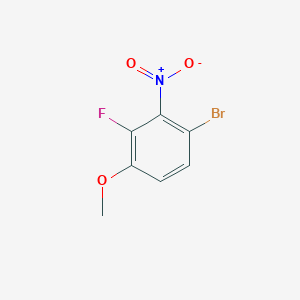
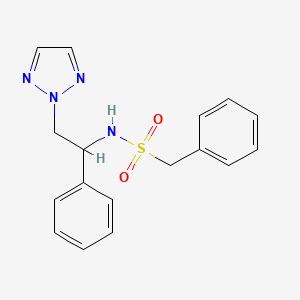
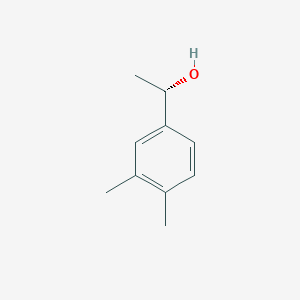
![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)
